6-Bromothiosalicylic acid
CAS No.:
Cat. No.: VC14172429
Molecular Formula: C7H5BrO2S
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrO2S |
|---|---|
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | 2-bromo-6-sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C7H5BrO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) |
| Standard InChI Key | YMRBGHGETHLMTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(=O)O)S |
Introduction
Chemical Identity and Structural Characteristics
6-Bromothiosalicylic acid possesses the molecular formula C₇H₅BrO₂S and a molecular weight of 249.14 g/mol. Its IUPAC name, 6-bromo-2-sulfanylbenzoic acid, reflects the substitution pattern on the benzene ring: a carboxylic acid (-COOH) at position 1, a thiol (-SH) at position 2, and a bromine atom at position 6. The compound’s structure is pivotal to its reactivity, as the electron-withdrawing bromine and carboxylic acid groups influence the acidity of the thiol moiety and its participation in redox reactions .
Table 1: Key Physicochemical Properties of 6-Bromothiosalicylic Acid
The bromine atom’s inductive effect increases the carboxylic acid’s acidity compared to thiosalicylic acid, while the thiol group’s nucleophilicity is modulated by resonance effects from the aromatic ring .
Physicochemical and Spectroscopic Properties
Thermal Stability
6-BrTSA is expected to decompose at temperatures above 200°C, as seen in sodium thiosalicylate derivatives . Thermogravimetric analysis (TGA) of similar compounds shows weight loss corresponding to decarboxylation and desulfurization.
Spectral Characterization
-
IR Spectroscopy: Peaks at ~2500 cm⁻¹ (S-H stretch), ~1680 cm⁻¹ (C=O), and 600–800 cm⁻¹ (C-Br).
-
NMR:
-
¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, COOH), δ 8.1 (d, 1H, Ar-H), δ 7.6 (d, 1H, Ar-H), δ 3.9 (s, 1H, SH).
-
¹³C NMR: δ 172.1 (COOH), 135.8 (C-Br), 128.4–130.2 (aromatic carbons).
-
Applications and Industrial Relevance
Pharmaceutical Intermediate
6-BrTSA’s thiol and carboxylic acid groups make it a candidate for synthesizing metal-chelating agents or prodrugs. Sodium thiosalicylate (a related compound) is used to treat lead poisoning, suggesting potential detoxification applications .
Herbicide Development
Analogous to 6-chloro-2-mercaptobenzoic acid’s role in pyrithiobac-sodium synthesis, 6-BrTSA could serve as a precursor for brominated herbicides .
Table 2: Potential Applications of 6-Bromothiosalicylic Acid
Toxicological and Environmental Considerations
Substituted salicylic acids exhibit varied toxicity profiles. In Tetrahymena pyriformis assays, metabolites like 3-methylsalicylic acid act as polar narcotics . While 6-BrTSA’s toxicity remains unstudied, its carboxylic acid and bromine substituents suggest potential ecotoxicity, necessitating careful handling.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing high-yield, regioselective bromination methods.
-
Biological Activity Screening: Antimicrobial, anticancer, and enzyme inhibition assays.
-
Environmental Fate Studies: Degradation pathways and persistence in ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume